1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Description

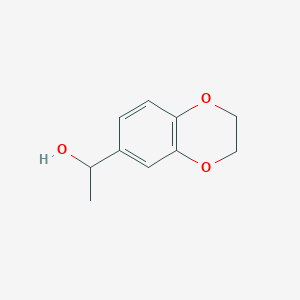

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (CAS: 180.20; molecular formula: C₁₀H₁₂O₃) is a benzodioxin derivative featuring a six-membered 1,4-benzodioxin ring fused to an ethanol moiety. The compound’s structure combines the aromatic stability of the benzodioxin core with the hydroxyl functional group, making it a versatile intermediate in synthetic organic chemistry. Evidence indicates its role as a precursor in synthesizing bioactive molecules, including anti-inflammatory and antihepatotoxic agents .

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYTYSANYGEBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7338-03-6 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as catechol and ethylene glycol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol has been explored for its potential therapeutic properties. Its derivatives have shown promise in:

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Research has suggested that benzodioxin derivatives may offer neuroprotective benefits, making them candidates for treating neurodegenerative disorders.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : Its unique structure allows for the formation of various derivatives that are essential in creating more complex organic compounds.

Material Science

In material science, the compound's properties can be harnessed for:

- Polymer Production : The incorporation of benzodioxin units into polymer chains can enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several benzodioxin derivatives. The results indicated that this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions.

Case Study 2: Neuroprotective Effects

Research conducted at a prominent university investigated the neuroprotective effects of benzodioxin derivatives on neuronal cell cultures exposed to neurotoxic agents. The findings revealed that treatment with this compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethanol vs. Acetic Acid

- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: Ethanol group enhances solubility in polar solvents. No direct therapeutic activity reported, but serves as a synthetic intermediate .

- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Acetic acid substituent confers anti-inflammatory activity comparable to Ibuprofen in carrageenan-induced edema assays. Higher acidity may improve target binding .

Amine and Amino Alcohol Derivatives

- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride (CAS: 1092797-55-1): The amine group enables salt formation, improving bioavailability. Potential applications in neurological or antimicrobial drug scaffolds .

- (1R)-2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride (CAS: 2137143-61-2): Chiral amino alcohol structure enhances stereoselective interactions, useful in enantioselective synthesis or as a ligand in catalysis .

Halogenated and Sulfur-Containing Derivatives

Anti-Inflammatory Agents

- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Reduces paw edema by 65% at 50 mg/kg (vs. 70% for Ibuprofen), likely via COX inhibition .

- 3',4'-(1",4"-Dioxino)flavone derivatives: Exhibit antihepatotoxic activity by normalizing SGOT/SGPT levels, with hydroxy methyl groups at position-2" enhancing efficacy (comparable to silymarin) .

Immunomodulators

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, also known as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol, is a compound with the molecular formula and a molecular weight of 180.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antiviral, and anticancer properties.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol |

| CAS Number | 7338-03-6 |

| Appearance | Viscous liquid |

| Density | 1.337 g/cm³ |

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of benzodioxins have been shown to inhibit viral replication and enhance host immune responses against viral pathogens. Specific mechanisms include the inhibition of viral entry and replication processes.

Anti-inflammatory Properties

The compound has demonstrated potential in modulating inflammatory pathways. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production and reduce oxidative stress in cellular models. This activity is crucial for conditions characterized by chronic inflammation.

Anticancer Effects

Preliminary investigations have suggested that this compound may possess anticancer properties. In cell line studies, it has been associated with reduced proliferation rates in various cancer types. The underlying mechanisms are believed to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on Antiviral Activity :

- Anti-inflammatory Mechanisms :

- Anticancer Research :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol and its key intermediates?

- Methodological Answer : A common precursor, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (CAS 2879-20-1), can be synthesized via Friedel-Crafts acylation of 1,4-benzodioxane. Derivatives are often functionalized using solvent-free conditions; for example, refluxing with dimethylformamide-dimethylacetal (DMF-DMA) yields enaminones (75% yield, 175–177°C melting point) . Hydrazine derivatives can be prepared via condensation with hydrazine oxalate under controlled pH, yielding products like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate (CAS 1177284-09-1) .

Q. How can solvent-free conditions be optimized for synthesizing derivatives of this compound?

- Methodological Answer : Solvent-free reactions reduce purification complexity. For instance, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one reacts with DMF-DMA under 10-hour reflux without solvent, followed by ether precipitation and recrystallization in n-butanol. Key parameters include temperature control (100–120°C) and stoichiometric excess of reagents (1:1.2 molar ratio) to maximize yields .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for ketones, O-H stretch at ~3300 cm⁻¹ for alcohols) .

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons at δ 6.7–7.1 ppm for benzodioxin) and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., exact mass 178.1846 for C₁₀H₁₀O₃) .

Advanced Research Questions

Q. How can computational models like graph neural networks (GNNs) predict the biological activity of derivatives?

- Methodological Answer : GNNs (e.g., EGNN models) enable scaffold hopping by analyzing structural motifs. For example, the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold was predicted to inhibit PD-1/PD-L1 with high SoftMax scores (0.8285 ± 0.1396) even without prior training on similar scaffolds . Validation involves synthesizing predicted compounds and testing in vitro (e.g., ELISA for IC₅₀).

Q. What strategies are effective in designing multi-component reactions (MCRs) to diversify this compound’s derivatives?

- Methodological Answer : Ugi-Azide four-component reactions efficiently generate tetrazole derivatives. For example, combining this compound with thiophene-3-carbaldehyde, piperidine, and sodium azide yields 76% of 9o, confirmed by ¹H NMR (δ 9.82 ppm for NH) . Optimize by varying aldehydes (electron-withdrawing groups enhance cyclization) and reaction time (3–5 hours).

Q. How can metabolic stability and metabolite identification be analyzed using high-resolution mass spectrometry (HRMS)?

- Methodological Answer :

- In vitro assays : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-HRMS.

- Metabolite ID : Use exact mass (e.g., 343.1087 for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-4-isopropoxybenzamide) and fragmentation patterns to identify hydroxylation or demethylation products .

Q. What are the challenges in optimizing reaction yields and purity in multi-step syntheses of complex derivatives?

- Methodological Answer : For imino-imidazolidinones (e.g., BRD1401), guanidine intermediates (S6) require strict anhydrous conditions during dioxane reflux. Purification via silica chromatography (ethyl acetate/hexane, 3:7) resolves byproducts. Contradictions in yield (e.g., 60–80%) arise from competing side reactions (e.g., dimerization), mitigated by slow reagent addition .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models for derivatives?

- Methodological Answer : For immunomodulators (e.g., PD-1/PD-L1 inhibitors), discrepancies may stem from bioavailability differences. Validate using:

- Physicochemical profiling : LogP (target <5), solubility (>50 µM in PBS).

- In vivo PK/PD : Monitor plasma half-life and tissue distribution in murine models. Adjust substituents (e.g., polar groups) to enhance permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.